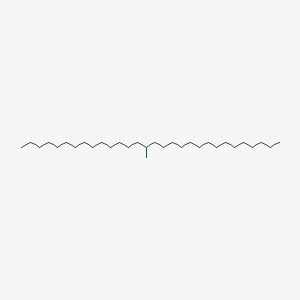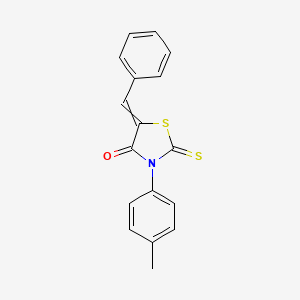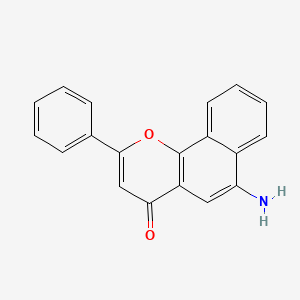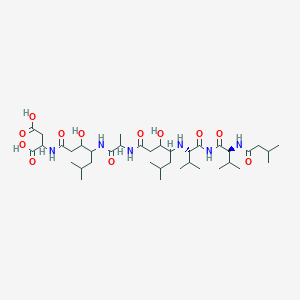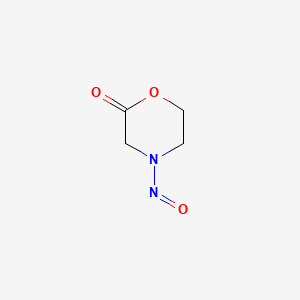
4-Nitrosomorpholin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
4-Nitrosomorpholin-2-one is most commonly synthesized from morpholine. One method involves the reaction of dimorpholinomethane with fuming nitric acid . Another method includes the nitrosation of morpholine or its derivatives, which are used in several industrial processes . Industrial production methods often involve the nitrosation process, where morpholine is exposed to nitrosating agents under controlled conditions .
Analyse Des Réactions Chimiques
4-Nitrosomorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid and other nitrosating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with fuming nitric acid can produce dimorpholinomethane .
Applications De Recherche Scientifique
4-Nitrosomorpholin-2-one has several scientific research applications. It is used in studies related to carcinogenesis and mutagenesis due to its known carcinogenic properties . In biology and medicine, it is used to induce tumors in animal models to study cancer mechanisms and potential treatments . In the industry, it is used as a precursor in the manufacture of rubber products and other materials .
Mécanisme D'action
The mechanism by which 4-Nitrosomorpholin-2-one exerts its effects involves the formation of reactive oxygen species and compounds that can crosslink DNA . This leads to DNA damage and mutations, which can result in carcinogenesis. In animal models, it has been observed that this compound is hydroxylated by a P450 enzyme, leading to the formation of reactive intermediates that cause DNA damage .
Comparaison Avec Des Composés Similaires
4-Nitrosomorpholin-2-one is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine . These compounds also have carcinogenic properties and are used in similar research applications. this compound is unique in its specific structure and the types of reactions it undergoes . Other similar compounds include N-Nitrosopyrrolidine and N-Nitrosopiperidine .
Propriétés
Numéro CAS |
67587-53-5 |
|---|---|
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
4-nitrosomorpholin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2 |
Clé InChI |
IZECHDLZCSZEHK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)CN1N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


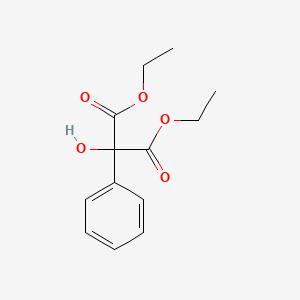
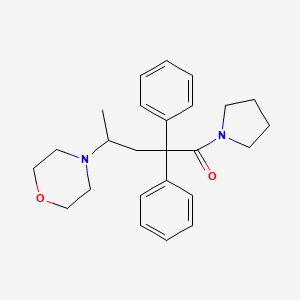
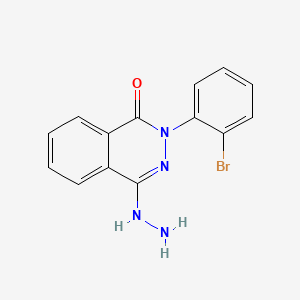
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
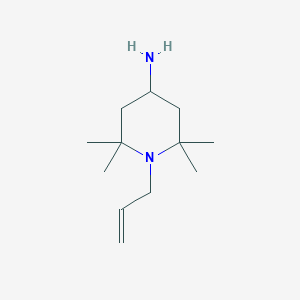

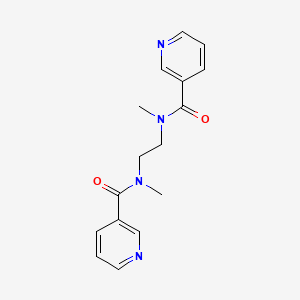
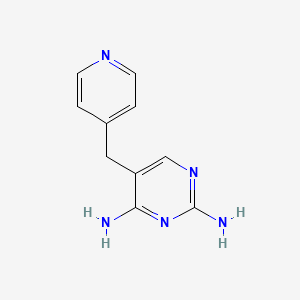
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
